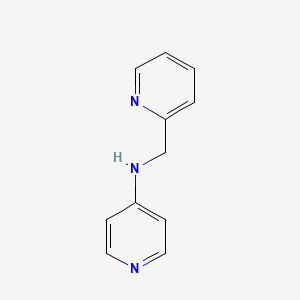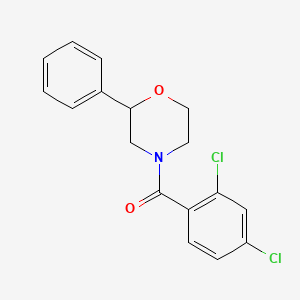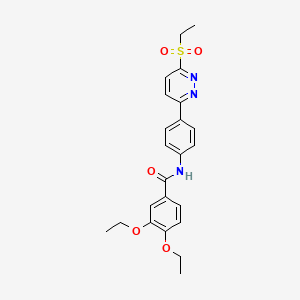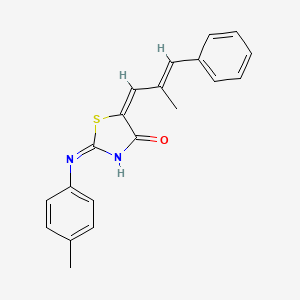![molecular formula C26H32Cl2O4 B2453579 Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate CAS No. 314754-56-8](/img/structure/B2453579.png)
Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymerization and Catalysis
Polymerization Studies : Research into polymerization processes, such as the study on the metabolism of bisphenol A (BPA) by a purified laccase from Trametes villosa, showcases the potential of certain compounds to act as monomers or intermediates in the synthesis of polymers. The enzyme-driven polymerization could indicate a route for environmentally friendly polymer synthesis or recycling processes (Uchida et al., 2001).
Catalytic Applications : Studies on palladium nanoparticles stabilized by specific ligands and their use as recoverable catalysts for Suzuki cross-couplings and Heck reactions highlight the role of organometallic compounds in facilitating efficient and selective chemical transformations. Such research could imply potential applications of similar compounds in catalysis and synthesis (Moreno-Mañas et al., 2001).
Environmental and Health Sciences
Bioremediation and Environmental Degradation : The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A suggests potential applications in environmental cleanup and pollution mitigation. Research in this area demonstrates the capacity for biological and chemical methods to degrade harmful environmental pollutants (Chhaya & Gupte, 2013).
Molecular Mechanisms and Toxicology : In-depth studies on the molecular mechanisms of action of bisphenol A provide crucial information on how similar compounds interact with biological systems, which is essential for assessing toxicological risks and understanding potential health impacts (Wetherill et al., 2007).
Advanced Materials and Chemical Synthesis
Novel Complexes and MOFs : The construction of novel complexes and metal-organic frameworks (MOFs) using biphenyl derivatives and flexible ligands shows the utility of such compounds in designing materials with specific structural and functional properties. These materials have potential applications in gas storage, separation technologies, and catalysis (Sun et al., 2010).
Synthetic Chemistry : Research into the regio-controlled synthesis of substituted phenols illustrates the synthetic utility of certain compounds in producing valuable chemical intermediates. Such processes are fundamental for the production of pharmaceuticals, agrochemicals, and other industrial chemicals (Chan & Brownbridge, 1981).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as biphenyl derivatives have been found to interact with various biological targets
Mode of Action
It’s known that biphenyl derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Similar compounds such as 2-chloro-4-nitrophenol (2c4np) have been found to be metabolized via the 1,2,4-benzenetriol pathway in certain bacterial strains
Pharmacokinetics
The compound’s molecular weight (as indicated by the related compound 1,1’-biphenyl, 2-chloro- ) suggests that it may be absorbed and distributed in the body. Its metabolism and excretion would likely depend on its chemical structure and the specific enzymes present in the body.
Result of Action
Similar compounds such as biphenyl derivatives have been found to have various biological effects, including anti-inflammatory, anti-proliferative, and antihypertensive activities . The specific effects of this compound would likely depend on its mode of action and the nature of its targets.
Propiedades
IUPAC Name |
(2-chloro-4-methylpentyl) 4-[4-(2-chloro-4-methylpentoxy)carbonylphenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32Cl2O4/c1-17(2)13-23(27)15-31-25(29)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(30)32-16-24(28)14-18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAGOTLMOOPYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(CC(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-morpholino-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2453501.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2453503.png)

![1-methyl-6-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2453507.png)


![methyl 3-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453512.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2453513.png)


![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]prop-2-enamide](/img/structure/B2453518.png)
